molecular formula C8H5Cl3N2 B1345125 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole CAS No. 39811-03-5

5,6-dichloro-2-(chloromethyl)-1H-benzimidazole

Cat. No. B1345125
CAS RN: 39811-03-5
M. Wt: 235.5 g/mol
InChI Key: IUNRBKGPVGKLNG-UHFFFAOYSA-N
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Patent
US04714764

Procedure details

A solution of 1.77 g (10 m mol) of 4,5-dichloro-1,2-phenylenediamine in 15 ml of 4N aqueous hydrochloric acid was stored at room temperature overnight. To the solution was added 1.42 g (15 m mol) of monochloroacetic acid, and refluxed for 3 hours and filtered. The filterate was cooled to room temperature, stirred and rendered alkaline by addition of ammonium hydroxide. The separated precipitate was washed with water and dried to give 1.9 g (68%) of the title compound.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[Cl:11][CH2:12][C:13](O)=O>Cl>[Cl:11][CH2:12][C:13]1[NH:10][C:4]2[CH:3]=[C:2]([Cl:1])[C:7]([Cl:8])=[CH:6][C:5]=2[N:9]=1

Inputs

Step One
Name
Quantity
1.77 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1Cl)N)N
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
by addition of ammonium hydroxide
WASH
Type
WASH
Details
The separated precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC=1NC2=C(N1)C=C(C(=C2)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.